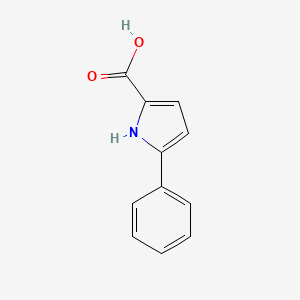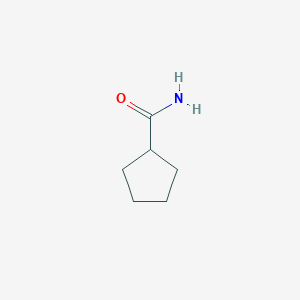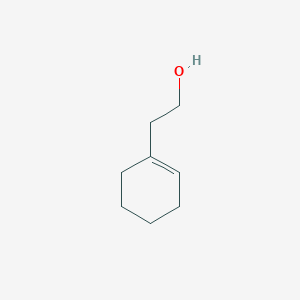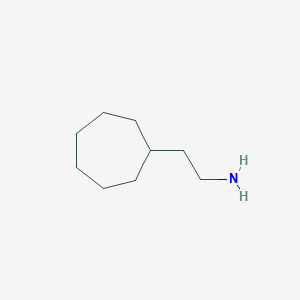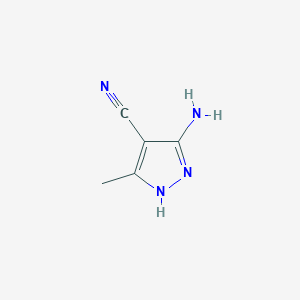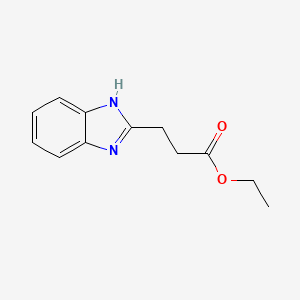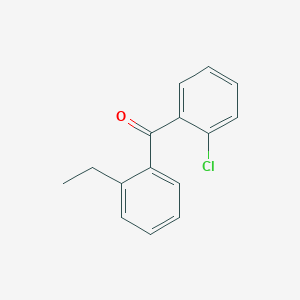
2-Chloro-2'-ethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2’-ethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and as intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2-Chloro-2’-ethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymer chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2’-ethylbenzophenone can be synthesized through Friedel-Crafts acylation. This involves the reaction of benzene with 2-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at low temperatures ranging from -20°C to 15°C .
Industrial Production Methods
In an industrial setting, the preparation of 2-Chloro-2’-ethylbenzophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2’-ethylbenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.
Reduction: The compound can be reduced to form 2-ethylbenzophenone.
Oxidation: Oxidation reactions can convert the compound into more oxidized forms such as carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzophenones.
Reduction: The major product is 2-ethylbenzophenone.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2’-ethylbenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes and receptors that mediate its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic.
2-Ethylbenzophenone: Lacks the chlorine atom, affecting its reactivity.
4-Chloro-4’-ethylbenzophenone: Positional isomer with different physical and chemical properties.
Uniqueness
2-Chloro-2’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
(2-chlorophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGLIKOEPUAYSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



